N-sec-Butyl-2,5-xylidine

Lipophilicity Solubility Chromatography

N-sec-Butyl-2,5-xylidine (CAS 60388-37-6), also designated 2,5-dimethyl-N-(1-methylpropyl)benzenamine, is a C12 secondary amine in the xylidine class, identified under EPA TSCA Inventory. It has the molecular formula C12H19N and a molecular weight of 177.29 g/mol.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 60388-37-6
Cat. No. B13642493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-sec-Butyl-2,5-xylidine
CAS60388-37-6
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCC(C)NC1=C(C=CC(=C1)C)C
InChIInChI=1S/C12H19N/c1-5-11(4)13-12-8-9(2)6-7-10(12)3/h6-8,11,13H,5H2,1-4H3
InChIKeyCYYDUHXFEIQMAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-sec-Butyl-2,5-xylidine (CAS 60388-37-6) | C12H19N Secondary Amine for Industrial Synthesis & Procurement


N-sec-Butyl-2,5-xylidine (CAS 60388-37-6), also designated 2,5-dimethyl-N-(1-methylpropyl)benzenamine, is a C12 secondary amine in the xylidine class, identified under EPA TSCA Inventory [1]. It has the molecular formula C12H19N and a molecular weight of 177.29 g/mol . This compound is a colorless to pale yellow liquid at ambient temperature, immiscible with water but soluble in standard organic solvents (alcohols, ethers, ketones) . Its primary role is as a chemical intermediate in the manufacture of dyes, pigments, and specialized chemical reagents . Its commercial supply is offered at 98% purity for research and industrial applications .

Chemical intermediate for dye and pigment synthesis
TSCA Inventory listed; supports US commercial use
98% purity, organic-solvent soluble, water-immiscible

N-sec-Butyl-2,5-xylidine (CAS 60388-37-6) | Procurement Considerations: Why Generic Substitution is Ineffective


Interchanging N-sec-butyl-2,5-xylidine with other N-alkyl-2,5-xylidine analogs or simpler xylidine derivatives is not scientifically sound for critical synthetic pathways. The specific sec-butyl N-substitution pattern, combined with the 2,5-dimethyl substitution on the aromatic ring, results in a unique physicochemical profile distinct from other alkyl-substituted xylidines . This compound exhibits a calculated LogP of approximately 3.77 , which is substantially higher than the parent 2,5-xylidine (LogP ~1.8), indicating significantly enhanced lipophilicity that can alter reaction kinetics, solubility, and downstream purification requirements. Furthermore, the specific arrangement of the chiral sec-butyl group introduces steric hindrance not present in linear N-alkyl derivatives, potentially affecting selectivity in catalytic reactions. Procurement of this specific CAS is necessary to ensure batch-to-batch consistency in processes validated with this exact molecular structure.

Higher lipophilicity vs. parent 2,5-xylidine may alter solvent partitioning and reaction kinetics in validated processes.

Chiral sec-butyl group introduces steric hindrance not present in linear N-alkyl analogs, potentially shifting catalytic selectivity.

TSCA listing for this CAS may not cover structurally similar xylidines, complicating regulatory compliance and industrial scale-up.

N-sec-Butyl-2,5-xylidine (CAS 60388-37-6) | Quantitative Differentiation Evidence for Scientific Selection


Enhanced Lipophilicity (LogP) of N-sec-Butyl-2,5-xylidine vs. Parent 2,5-Xylidine

N-sec-Butyl-2,5-xylidine exhibits a significantly higher lipophilicity compared to its parent compound, 2,5-xylidine. The reported calculated LogP for N-sec-butyl-2,5-xylidine is 3.77 . In contrast, the parent 2,5-xylidine has a calculated LogP of approximately 1.8 [1]. This increased lipophilicity directly impacts its partition coefficient in organic/aqueous biphasic systems, influencing extraction efficiency and chromatographic retention times in analytical and preparative procedures.

Enhanced Lipophilicity
Cross-study comparable
3.77 LogP (calc)
vs. parent 2,5-xylidine: ~1.8
Supports preferential partitioning into non-polar solvents; guides extraction and LC method design.
In silico prediction; validate experimentally for critical processes.
Lipophilicity Solubility Chromatography Extraction

Structural and Physical Property Differentiation: N-sec-Butyl-2,5-xylidine vs. N-sec-Butyl-3,4-xylidine

The position of the methyl substituents on the aromatic ring significantly influences the bulk physical properties of N-sec-butyl-xylidine isomers. N-sec-Butyl-2,5-xylidine has a calculated density of 0.927 g/cm³ and a predicted boiling point of 272 °C at 760 mmHg . While a direct experimental comparison for N-sec-butyl-3,4-xylidine is unavailable, the reported boiling point of the parent 3,4-xylidine (218-220 °C) is similar to that of 2,5-xylidine (218 °C) [1]. However, the 2,5-isomer arrangement is known to yield a less planar, more sterically hindered conformation compared to the 3,4-isomer, which can affect molecular recognition and reactivity in subsequent synthetic steps.

Isomer Physical Properties
Class-level inference
Density: 0.927 g/cm³ (calc)
Boiling point: ~272 °C (predicted) vs. parent 3,4-xylidine 218–220 °C
2,5-isomer substitution yields distinct steric and electronic profile vs. 3,4-isomer; may affect downstream reactivity.
Calculated properties; confirm experimentally for synthesis validation.
Physical Properties Boiling Point Density Isomer Comparison

Regulatory Status and Commercial Availability: N-sec-Butyl-2,5-xylidine vs. Broader Xylidine Class

N-sec-Butyl-2,5-xylidine is formally listed on the U.S. EPA TSCA Inventory as an existing chemical substance (DTXSID90886395) [1]. This listing provides a clear regulatory pathway for its commercial manufacture, import, and use in the United States. This differentiates it from many novel N-substituted xylidines which may not be TSCA-listed, requiring potentially lengthy and costly Premanufacture Notices (PMNs) before industrial use. The compound is commercially available with a minimum purity specification of 98% from specialized fine chemical suppliers .

Regulatory Status (TSCA)
Head-to-head
TSCA Listed Active Inventory
Unlisted N-alkyl-2,5-xylidines may require PMN (>90-day review)
Direct commercial availability in US; avoids regulatory delays for industrial projects.
US EPA context; verify status in other jurisdictions.
Regulatory Compliance TSCA Procurement Supply Chain

N-sec-Butyl-2,5-xylidine (CAS 60388-37-6) | Validated Application Scenarios for Research and Industrial Procurement


Synthesis of Specialty Dyes and Pigments Requiring a Lipophilic Aromatic Amine

N-sec-Butyl-2,5-xylidine is employed as a key intermediate in the synthesis of azo and non-azo dyes where enhanced organic solubility and specific colorfastness properties are desired . Its high LogP value of 3.77 facilitates dissolution in non-polar dye carriers, enabling uniform application on synthetic fibers such as polyester. The sec-butyl group provides steric bulk that can modulate the aggregation behavior of the final dye molecule, improving its photostability and wash-fastness compared to dyes derived from less substituted anilines.

Precursor for Research-Scale Synthesis of N-Alkylated Heterocycles

The compound serves as a valuable building block in medicinal and agricultural chemistry for constructing N-alkylated indoles, carbazoles, and related heterocyclic systems . The sec-butyl group on the nitrogen atom introduces a specific steric and electronic environment that can influence the regioselectivity of cyclization reactions. Researchers can leverage the commercial availability of this compound (≥98% purity ) to explore structure-activity relationships in compound libraries where this substitution pattern is hypothesized to enhance target binding or metabolic stability.

Analytical Method Development and Reference Standard for Environmental Monitoring

Given its potential presence as a degradation product or impurity in certain agrochemical formulations, N-sec-butyl-2,5-xylidine may be required as a certified reference standard for environmental or residue analysis. Its distinct GC and LC retention characteristics, dictated by its LogP and boiling point , allow for its unambiguous identification and quantification in complex matrices such as soil and water. Procurement of a high-purity, analytically characterized sample is essential for establishing calibration curves and validating detection methods in regulatory compliance testing.

Model Substrate for Studying Steric Effects in N-Dealkylation Reactions

In chemical and biochemical research, N-sec-butyl-2,5-xylidine can be used as a model substrate to investigate the mechanism and stereoselectivity of N-dealkylation reactions, particularly those catalyzed by cytochrome P450 enzymes or synthetic transition-metal complexes. The chiral sec-butyl moiety presents a distinct steric profile compared to linear N-alkyl chains, potentially leading to enantioselective oxidation or cleavage pathways. The compound's physicochemical properties and commercial availability make it a practical tool for fundamental reaction mechanism studies.

Application
Selection Property
Validation Focus
Specialty dye & pigment synthesis
Lipophilicity & steric bulk
Dye solubility, colorfastness, and photostability
N-alkylated heterocycle precursor
N-substitution pattern & purity
Regioselectivity and structure-activity relationships
Environmental reference standard
Chromatographic retention & purity
Method calibration, recovery in soil/water matrices
N-dealkylation mechanism studies
Chiral sec-butyl steric profile
Enantioselectivity and catalytic pathway elucidation
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